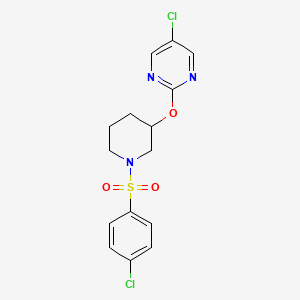
5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a sulfonyl group attached to a piperidine ring, and an ether linkage to the pyrimidine ring.Wissenschaftliche Forschungsanwendungen
Crystal Structures and Hydrogen Bonding Patterns
The research on 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine and related compounds primarily focuses on their crystal structures and hydrogen-bonding patterns. These structures are significant in understanding the drug interactions at the molecular level, particularly for antimalarial and antimicrobial compounds.
Hydrogen-Bonding Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Studies have highlighted the R22(8) motifs in the crystal structures of pyrimethamine sulfonate and aminopyrimidine derivatives. These motifs play a crucial role in the molecular recognition processes, which are fundamental in drug design and development for treating diseases like malaria (Balasubramani, Muthiah, & Lynch, 2007).
Hydrogen-Bonding Patterns in Pyrimethaminium Pyridine-3-Sulfonate : Research into pyrimethaminium salts has uncovered detailed hydrogen-bonded networks that contribute to the stability and efficacy of antimalarial drugs. This knowledge aids in the development of more effective therapeutic agents (Nirmalram & Thomas Muthiah, 2010).
Synthesis and Antimicrobial Activity
Further studies focus on the synthesis of pyrimidine derivatives and their antimicrobial properties, underscoring the potential of this compound in developing new antimicrobial agents.
Facile Synthesis and Antimicrobial Activity : Novel pyrimidine derivatives, including those related to the this compound, have been synthesized and shown to possess antimicrobial activity. Such research is pivotal for the development of new antimicrobial drugs (Ammar et al., 2004).
Synthesis and Characterization of Novel Sigma-1 Receptor Antagonists : Research has been conducted on the synthesis of pyrimidine-based sigma-1 receptor antagonists, demonstrating their potential in treating neuropathic pain. This suggests broader applications of the compound in pain management and neuroprotection (Lan et al., 2014).
Eigenschaften
IUPAC Name |
5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOCWVOHAKXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
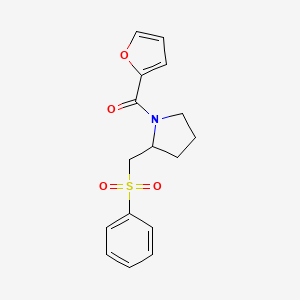
![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)
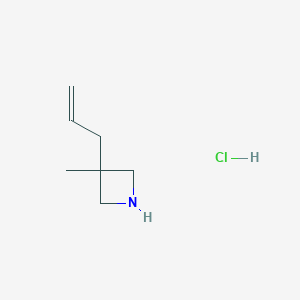
![9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)
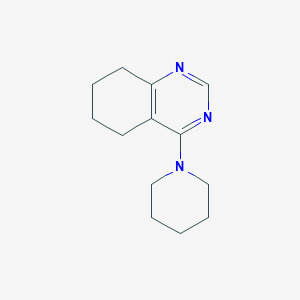
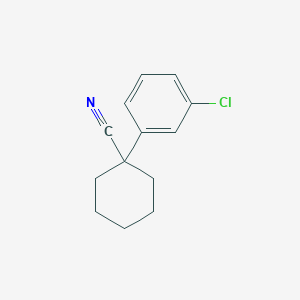
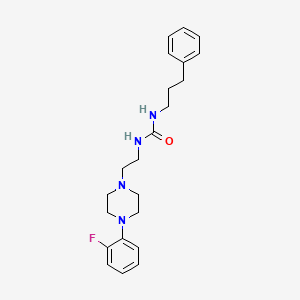
![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)